molecular formula C9H17N3S B14370183 ethyl N'-(cyclohexylideneamino)carbamimidothioate CAS No. 92734-78-6

ethyl N'-(cyclohexylideneamino)carbamimidothioate

Katalognummer: B14370183
CAS-Nummer: 92734-78-6
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: ZFGIUVNFGDVQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N’-(cyclohexylideneamino)carbamimidothioate is an organic compound with a complex structure that includes a cyclohexylideneamino group and a carbamimidothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N’-(cyclohexylideneamino)carbamimidothioate typically involves the reaction of ethyl carbamimidothioate with cyclohexylideneamine. This reaction can be carried out under mild conditions, often at room temperature, using a base such as triethylamine (Et3N) to facilitate the reaction . The process is generally efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of ethyl N’-(cyclohexylideneamino)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N’-(cyclohexylideneamino)carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Wissenschaftliche Forschungsanwendungen

Ethyl N’-(cyclohexylideneamino)carbamimidothioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl N’-(cyclohexylideneamino)carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and protein labeling studies .

Vergleich Mit ähnlichen Verbindungen

Ethyl N’-(cyclohexylideneamino)carbamimidothioate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

92734-78-6

Molekularformel

C9H17N3S

Molekulargewicht

199.32 g/mol

IUPAC-Name

ethyl N'-(cyclohexylideneamino)carbamimidothioate

InChI

InChI=1S/C9H17N3S/c1-2-13-9(10)12-11-8-6-4-3-5-7-8/h2-7H2,1H3,(H2,10,12)

InChI-Schlüssel

ZFGIUVNFGDVQOG-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=NN=C1CCCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.